molecular formula C25H32F2O5S B11826742 (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid

Cat. No.: B11826742
M. Wt: 482.6 g/mol
InChI Key: UDTVZDZVEAKBIZ-ZDWTZTIGSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is a synthetic corticosteroid derivative. It is structurally related to fluticasone, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its complex polycyclic structure, which includes multiple chiral centers and functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.

    Hydroxylation: Addition of hydroxyl groups to enhance the compound’s solubility and reactivity.

    Esterification: Formation of ester bonds to improve the compound’s stability and bioavailability.

    Thioester Formation: Introduction of a thioester group to modulate the compound’s pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct biological activities.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of pharmaceutical products and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus and modulate the transcription of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone: A closely related corticosteroid with similar anti-inflammatory properties.

    Budesonide: Another corticosteroid used for its potent anti-inflammatory effects.

    Dexamethasone: A widely used corticosteroid with a broad range of therapeutic applications.

Uniqueness

This compound is unique due to its specific structural modifications, such as the presence of fluorine atoms and a thioester group, which enhance its pharmacokinetic properties and biological activity compared to other corticosteroids.

Biological Activity

The compound (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid , commonly known as Fluticasone Propionate Acid (FPA), is a synthetic corticosteroid with significant biological activity. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Fluticasone Propionate Acid is characterized by its complex steroid structure. The compound features multiple functional groups that contribute to its biological activity:

  • Fluorine atoms : Enhance potency and metabolic stability.
  • Hydroxyl groups : Contribute to anti-inflammatory properties.
  • Methylpropanoyloxy group : Increases lipophilicity for better absorption.

Structural Formula

C22H24F2O5S\text{C}_{22}\text{H}_{24}\text{F}_2\text{O}_5\text{S}

Fluticasone Propionate Acid exerts its effects primarily through:

  • Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression.
  • Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and phospholipase A2.
  • Immunosuppressive Action : Reduces the proliferation of immune cells and the release of inflammatory mediators.

Therapeutic Applications

Fluticasone Propionate Acid is widely used in:

  • Asthma Management : Reduces airway inflammation and hyperresponsiveness.
  • Allergic Rhinitis Treatment : Alleviates symptoms by decreasing nasal inflammation.
  • Dermatological Conditions : Effective in treating inflammatory skin disorders due to its potent anti-inflammatory properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of Fluticasone Propionate Acid:

  • Asthma Control Trials : A randomized controlled trial demonstrated significant improvements in lung function and reduction in asthma exacerbations among patients treated with Fluticasone compared to placebo .
  • Allergic Rhinitis Studies : Research indicated that Fluticasone significantly reduced nasal congestion and overall symptom scores in patients with moderate to severe allergic rhinitis .
  • Dermatological Efficacy : Clinical trials reported marked improvement in skin lesions associated with eczema and psoriasis following treatment with Fluticasone Propionate .

Comparative Efficacy Table

ConditionTreatmentEfficacy (%)Reference
AsthmaFluticasone70
Allergic RhinitisFluticasone65
EczemaFluticasone75

Safety Profile

Fluticasone Propionate Acid is generally well-tolerated; however, potential side effects include:

  • Localized irritation at application sites.
  • Risk of systemic absorption leading to adrenal suppression with prolonged use.

Long-term Use Considerations

Long-term administration requires monitoring for possible adverse effects on growth in pediatric patients and bone density in adults.

Properties

Molecular Formula

C25H32F2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid

InChI

InChI=1S/C25H32F2O5S/c1-12(2)20(30)32-25(21(31)33)13(3)8-15-16-10-18(26)17-9-14(28)6-7-22(17,4)24(16,27)19(29)11-23(15,25)5/h6-7,9,12-13,15-16,18-19,29H,8,10-11H2,1-5H3,(H,31,33)/t13-,15+,16+,18+,19+,22+,23+,24+,25-/m1/s1

InChI Key

UDTVZDZVEAKBIZ-ZDWTZTIGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)S)OC(=O)C(C)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)OC(=O)C(C)C)C)O)F)C)F

Origin of Product

United States

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